Magnesium, chloro(1-methylethyl)-

Catalog No.
S705060
CAS No.
1068-55-9
M.F
C3H7ClMg
M. Wt
102.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(1-methylethyl)-

CAS Number

1068-55-9

Product Name

Magnesium, chloro(1-methylethyl)-

IUPAC Name

magnesium;propane;chloride

Molecular Formula

C3H7ClMg

Molecular Weight

102.84 g/mol

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Cl-]

Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]

Magnesium, chloro(1-methylethyl)-, also known as isopropylmagnesium chloride (i-PrMgCl), is a widely used Grignard reagent in organic synthesis. Grignard reagents are organometallic compounds containing a carbon-magnesium bond (C-Mg) and are renowned for their ability to act as nucleophiles, readily reacting with various electrophiles to form new carbon-carbon bonds.

Synthesis of Alcohols

One of the most common applications of i-PrMgCl in scientific research is the synthesis of primary, secondary, and tertiary alcohols. The reaction involves the addition of the Grignard reagent to a carbonyl compound (aldehydes or ketones). The specific type of alcohol formed depends on the reaction conditions and the nature of the carbonyl compound.

For instance, reacting i-PrMgCl with formaldehyde (HCHO) yields primary alcohols, while its reaction with ketones results in secondary alcohols. Additionally, modifying the reaction conditions, such as employing quenching agents, allows for the selective synthesis of tertiary alcohols.

Formation of Carbon-Carbon Bonds

i-PrMgCl also plays a crucial role in forming various carbon-carbon bonds beyond the synthesis of alcohols. Its nucleophilic character enables it to react with a diverse range of electrophiles, including epoxides, halides, and imines, leading to the formation of new C-C bonds.

For example, the reaction of i-PrMgCl with epoxides leads to the formation of β-hydroxy alcohols, while its reaction with alkyl halides (R-X) results in the formation of alkanes (R-R). Moreover, i-PrMgCl can participate in C-C bond formation through the addition to imines, paving the way for the synthesis of amines with specific functionalities.

Magnesium, chloro(1-methylethyl)-, commonly known as isopropylmagnesium chloride, is an organomagnesium compound with the formula C₃H₇ClMg. It belongs to the class of Grignard reagents, which are characterized by their high reactivity and ability to form carbon-carbon bonds. This compound is typically used in organic synthesis due to its nucleophilic properties, allowing it to react with various electrophiles to create new organic compounds .

Isopropylmagnesium chloride is a hazardous compound due to its following properties:

  • Flammability: Pyrophoric, ignites spontaneously in air or upon contact with water [].
  • Reactivity: Reacts violently with water to form flammable hydrogen gas [].
  • Toxicity: The toxicity of isopropylmagnesium chloride has not been extensively studied, but it is likely to be corrosive to skin and eyes.

  • Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols. For example, when isopropylmagnesium chloride reacts with formaldehyde, it produces isopropanol.
  • Cross-Coupling Reactions: This compound can be utilized in metal-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Korriu reaction, where it couples with aryl halides to form biaryl compounds .
  • Formation of Carbon-Carbon Bonds: As a Grignard reagent, it can react with a variety of electrophiles, including alkyl halides and carbon dioxide, to form new carbon-carbon bonds .

Isopropylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction Method: This involves reacting magnesium metal with 1-chloro-2-propanol in an anhydrous ether solvent. The reaction typically requires activation of magnesium to initiate the formation of the Grignard reagent .
  • Mechanochemical Synthesis: A novel approach involves using ball milling techniques to synthesize magnesium-based carbon nucleophiles efficiently in air. This method allows for the preparation of isopropylmagnesium chloride without the need for inert atmospheres or dry solvents .
  • Alternative Solvent Systems: Other methods utilize various solvents such as tetrahydrofuran or cyclopentyl methyl ether to facilitate the formation of Grignard reagents under mild conditions .

Isopropylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Alcohols: It is widely used for converting aldehydes and ketones into corresponding alcohols.
  • Formation of Complex Organic Molecules: It plays a crucial role in constructing complex organic frameworks through various coupling reactions.
  • Pharmaceutical Chemistry: Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Interaction studies involving isopropylmagnesium chloride primarily focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its behavior in various synthetic pathways and its compatibility with different substrates. The reactivity profile of this compound indicates that it can effectively participate in diverse chemical transformations while maintaining selectivity towards certain functional groups.

Similar Compounds

Several compounds are similar to isopropylmagnesium chloride, primarily other organomagnesium compounds that serve as Grignard reagents. A comparison highlights their unique characteristics:

Compound NameFormulaUnique Features
Methylmagnesium ChlorideCH₃ClMgMost commonly used Grignard reagent; versatile.
Ethylmagnesium BromideC₂H₅BrMgUsed for similar applications but less reactive than isopropyl variant.
Phenylmagnesium BromideC₆H₅BrMgUseful for synthesizing aromatic compounds; more selective due to aromatic character.
Butylmagnesium ChlorideC₄H₉ClMgLarger alkyl group; can affect steric hindrance in reactions.

Isopropylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it particularly effective for specific synthetic applications while allowing for ease of handling compared to larger or more reactive analogs .

Classical Grignard Synthesis via Isopropyl Chloride and Magnesium

The traditional preparation of i-PrMgCl involves the reaction of isopropyl chloride with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). This exothermic process follows the general Grignard synthesis mechanism:

$$
(\text{CH}3)2\text{CHCl} + \text{Mg} \xrightarrow{\text{Ether}} (\text{CH}3)2\text{CHMgCl}
$$

Key considerations include:

  • Magnesium activation: Freshly turned magnesium shavings are preferred to bypass surface oxidation, which inhibits reactivity.
  • Solvent selection: Diethyl ether’s low polarity stabilizes the Grignard reagent via coordination to magnesium, while THF offers higher solubility (up to 2.0 M).
  • Reaction kinetics: Initiation often requires mechanical agitation (e.g., scratching magnesium surfaces) or catalytic additives like iodine.

Commercial solutions of i-PrMgCl (e.g., 11–12% in THF) are standardized using menthol-based titration methods to ensure consistent reactivity.

Enhanced Reactivity via LiCl-Mediated Activation (Turbo-Grignard Formation)

The addition of lithium chloride (LiCl) to i-PrMgCl generates a Turbo-Grignard reagent, [i-PrMgCl·LiCl]₂, which exhibits superior transmetalation efficiency. This complex accelerates halogen-magnesium exchange reactions, enabling the synthesis of functionalized aryl and heteroaryl Grignard reagents under milder conditions:

$$
\text{ArBr} + \text{i-PrMgCl·LiCl} \rightarrow \text{ArMgCl·LiCl} + \text{i-PrCl}
$$

Advantages over classical methods include:

  • Faster reaction rates: Homogeneous solutions eliminate heterogeneous kinetic barriers.
  • Broader functional group tolerance: Esters, nitriles, and halides remain intact due to reduced basicity.
  • Scalability: Lithium chloride’s low cost and compatibility with continuous flow systems enhance industrial applicability.

Solvent Effects on Solution Behavior and Reactivity

Solvent choice critically influences i-PrMgCl’s stability and reactivity through solvation and Schlenk equilibrium dynamics:

SolventBoiling Point (°C)PolaritySchlenk Shift (RMgX ⇌ R₂Mg + MgX₂)Reactivity Profile
Diethyl ether34.6LowFavors RMgXSlow, controlled reactions
THF66HighFavors R₂MgRapid, high-yielding
2-MeTHF80ModerateBalancedReduces Wurtz coupling

THF’s strong coordination to magnesium stabilizes dimeric species (R₂Mg), increasing nucleophilicity but risking over-reactivity. Conversely, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, minimizes side reactions like Wurtz coupling while maintaining high yields.

Industrial vs. Laboratory-Scale Production Considerations

Laboratory-Scale Synthesis:

  • Batch reactors: Small-scale preparations (<5 L) use flame-dried glassware under inert atmospheres, with manual titration for concentration verification.
  • Precision cooling: Reactions are often conducted at 0–25°C to manage exotherms.

Industrial-Scale Production:

  • Continuous flow systems: Microreactors with integrated cooling (e.g., oil-jacketed columns) enable safe, scalable synthesis by minimizing thermal runaway risks.
  • Magnesium replenishment: Automated Mg shaving feeders maintain excess metal surfaces, ensuring consistent reagent formation.
  • Process monitoring: In-line analytics (e.g., FTIR) track conversion rates and byproduct formation in real time.
ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.1–5 L20–300 L/hr (flow systems)
Temperature ControlIce baths, cryostatsDynamic oil cooling
Mg ActivationManual scratching, iodineMechanical abrasion in flow
Yield OptimizationIterative titrationAutomated feedback loops

Halogen-Magnesium Exchange Dynamics

Halogen-magnesium exchange reactions enable the preparation of functionalized organomagnesium reagents that are inaccessible via direct magnesium insertion. Isopropylmagnesium chloride facilitates this process under mild conditions (typically below 0°C in tetrahydrofuran [THF]), allowing the synthesis of aryl-, heteroaryl-, and alkenylmagnesium intermediates [1] [5]. The exchange proceeds through a two-step mechanism: (1) nucleophilic attack of the isopropylmagnesium chloride on the organic halide, followed by (2) elimination of magnesium halide. The reaction is kinetically controlled, with exchange rates influenced by the halogen (I > Br > Cl) and the electronic nature of the substrate [4] [5]. Electron-withdrawing groups (EWGs) accelerate the exchange by stabilizing the transition state, whereas electron-donating groups (EDGs) retard it [5].

Table 1: Halogen-Magnesium Exchange Rates

HalogenRelative Rate (k)Substrate Electronic Effects
Iodide100EWGs enhance rate 3–5×
Bromide10EDGs reduce rate 2–4×
Chloride1Steric hindrance negligible

For example, iodobenzene undergoes exchange with i-PrMgCl 100 times faster than chlorobenzene [4]. This selectivity enables chemoselective functionalization of polyhalogenated substrates, as demonstrated in the synthesis of nitro-substituted biaryls [1].

Transmetalation Reactions with Organometallic Precursors

Isopropylmagnesium chloride exhibits exceptional transmetalation efficiency, transferring its organic moiety to transition metals such as palladium, nickel, and iron. This property is critical for cross-coupling reactions, including Negishi and Kumada couplings. Density functional theory (DFT) studies reveal that the dinuclear structure of i-PrMgCl—comprising two magnesium centers bridged by chloride and THF ligands—facilitates ligand exchange at the metal center [2] [3]. For instance, in palladium-catalyzed couplings, the magnesium chloride byproduct stabilizes the palladium intermediate, lowering the activation energy by 15–20 kJ/mol compared to non-chloride Grignard reagents [3].

The solvent coordination sphere also modulates reactivity. In THF, the magnesium centers adopt a pentacoordinate geometry, enhancing electrophilicity at the organic ligand. This contrasts with diethyl ether, where weaker solvation leads to slower transmetalation kinetics [2].

Functional Group Tolerance and Selectivity in Organic Synthesis

Traditional Grignard reagents are incompatible with electrophilic functional groups such as esters, nitriles, and nitro groups. Isopropylmagnesium chloride, however, tolerates these groups under controlled conditions. For example, its reaction with methyl 4-iodobenzoate proceeds without attacking the ester moiety, enabling the synthesis of functionalized aromatics [1]. This tolerance arises from the mild reaction temperatures (−20°C to 0°C) and the stabilizing effect of chloride ligands, which reduce the nucleophilicity of the magnesium-bound carbon [5].

Table 2: Functional Group Compatibility

Functional GroupCompatibility with i-PrMgClTraditional Grignard Reagents
EsterTolerant (−20°C)Not tolerated
NitroTolerant (0°C)Decomposes
KetoneReactiveReactive

The reagent’s selectivity is further demonstrated in heterocyclic systems. In pyridine derivatives, i-PrMgCl preferentially reacts at the 4-position due to reduced steric hindrance and electronic stabilization of the transition state [1].

Role in Nucleophilic Alkylation and Arylation Reactions

Isopropylmagnesium chloride participates in nucleophilic alkylation and arylation via a Meisenheimer-type mechanism. Kinetic studies using flow chemistry reveal a two-step process: (1) rapid formation of a tetrahedral intermediate, followed by (2) slower proton transfer or elimination [3]. The activation energy for the monoaddition step is 52 ± 8 kJ/mol, with a pre-exponential factor of 2.53 × 10⁹ L/(mol·s), indicating a highly ordered transition state [3].

DFT calculations corroborate a four-membered transition state involving simultaneous carbon-magnesium bond formation and chloride departure [3]. This concerted mechanism explains the reagent’s preference for primary alkyl halides over secondary or tertiary substrates, where steric crowding destabilizes the transition state.

Comparative Analysis with Other Grignard Reagents

Isopropylmagnesium chloride outperforms conventional Grignard reagents (e.g., methylmagnesium bromide) in several aspects:

Table 3: Performance Comparison

Parameteri-PrMgClMeMgBr
Functional Group ToleranceHigh (esters, nitro)Low
Transmetalation Efficiency90–95% yield70–80% yield
Reaction Temperature−20°C to 25°C0°C to 40°C
Byproduct StabilityMgCl₂ (inert)MgBr₂ (reactive)

The chloride ligand in i-PrMgCl provides a thermodynamic sink, minimizing side reactions such as enolization or β-hydride elimination. Additionally, its lower basicity (pKa ~45) compared to alkylmagnesium bromides (pKa ~50) reduces proton abstraction from sensitive substrates [1] [3].

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (72.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (85.66%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1068-55-9

Wikipedia

Isopropylmagnesium chloride

General Manufacturing Information

Magnesium, chloro(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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